2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(11(13)14)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXWKABXDGYZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with oxalyl chloride, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction. The process involves the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of Methyl Ester
A common method involves hydrolyzing methyl 2-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetate to yield the target acid .
Reaction Steps :
-
Step 1 : Dissolve methyl ester in methanol and add 2N NaOH.
-
Step 2 : Stir at room temperature for 1 hour.
-
Step 3 : Acidify with citric acid (pH 5) and extract with EtOAc.
Conditions :
-
Solvent: Methanol, NaOH (2N)
-
Yield: 87%
-
NMR Data :
-
2.60 (t, 2H, J=5.8 Hz), 3.07 (t, 2H, J=6.0 Hz), 3.70 (s, 2H), 12.42 (br(s), 1H).
-
Condensation with Aminoguanidine
This acid reacts with 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine in acetic acid to form pyrido-triazino-thiadiazine derivatives .
Mechanistic Highlights :
-
Step 1 : Initial condensation forms intermediate C .
-
Step 2 : Intramolecular addition-elimination (SₙAr) at the pyridine ring forms D .
-
Step 3 : Final ring closure via carbonyl-amine condensation.
Conditions :
-
Solvent: Glacial acetic acid
-
Temperature: Reflux (50–90 h)
-
Product : Pyrido[4,3-e] triazino[3,2-c] thiadiazine derivatives.
Radical Decarboxylation (Photoredox Catalysis)
Under photoredox conditions, the compound undergoes decarboxylative annulation to form indanones via a radical pathway .
Key Mechanistic Steps :
-
Radical Formation : A hydrogen radical-shuttle (HRS) catalyst initiates radical formation.
-
1,5-HAT : Intramolecular hydrogen atom transfer generates a radical intermediate.
-
Giese Addition : Radical addition to the carbonyl group forms the indanone framework.
Conditions :
-
Catalyst: HRS-enabled photoredox system
-
Solvent: Water/organic mixtures
-
Substituent Tolerance: Electron-donating/-withdrawing groups on aryl rings.
Amide Formation
Derivatives of the acid, such as 2-oxo-2-((6-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-5-yl)amino)acetic acid, are synthesized via amide bond formation .
Conditions :
-
Reactant: Prop-1-en-2-yl-substituted indenyl derivatives
-
NMR Data :
-
9.81 (s, 1H), 5.29 (s, 1H), 2.87–2.81 (m, 4H).
-
Structural Analysis
The compound’s structure (C₁₁H₁₀O₃) includes a fused bicyclic system with a ketone and carboxylic acid group. Its SMILES notation is
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. For instance, a study described a method involving the condensation of 3-amino derivatives with 2-oxoalkanoic acids in glacial acetic acid, yielding various substituted pyrido[4,3-e][1,2,4]triazino compounds that exhibited promising biological activities .
Anticancer Properties
Research indicates that derivatives of this compound possess significant anticancer properties. In vitro studies have demonstrated that certain synthesized compounds exhibit cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 9 to 97 μM, suggesting varying degrees of potency depending on the specific structural modifications made to the core compound .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 9 |
| Compound B | MCF-7 | 25 |
| Compound C | HeLa | 42 |
Anti-inflammatory Effects
In addition to anticancer activity, derivatives of this compound have been evaluated for their anti-inflammatory effects. For example, certain esters derived from the compound were tested in carrageenan-induced rat paw edema models, showing significant reductions in inflammation with a lower gastrointestinal ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
| Ester Compound | Paw Volume Increase (%) | Control Group (%) |
|---|---|---|
| Ester A | 15 | 30 |
| Ester B | 10 | 28 |
Study on Anticancer Activity
A notable study focused on synthesizing novel pyrido[4,3-e][1,2,4]triazino derivatives from the compound. These derivatives were screened for anticancer activity against several cell lines. The results indicated that modifications at specific positions on the indene ring could enhance cytotoxicity while maintaining selectivity towards cancer cells .
Study on Anti-inflammatory Mechanisms
Another investigation into the anti-inflammatory properties revealed that certain analogs of the compound inhibited pro-inflammatory cytokine production in vitro. This suggests a mechanism by which these compounds could exert therapeutic effects in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The dihydroindene core offers intermediate steric bulk compared to adamantane (highly rigid) and simple phenyl rings (minimal hindrance). This balance may improve solubility and substrate compatibility in reactions .
- Electronic Effects : The dihydroindene group is less electron-deficient than fluorophenyl derivatives, making it less reactive toward nucleophilic attacks but more stable under oxidative conditions .
Physicochemical Properties
- Melting Point : Derivatives of the dihydroindenyl compound (e.g., compound 8) exhibit high melting points (349–350°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking .
- Spectroscopic Data : IR spectra show characteristic C=O (1637 cm⁻¹) and C=N (1587 cm⁻¹) stretches, distinct from adamantyl derivatives, which lack conjugated π-systems .
Biological Activity
2-(2,3-Dihydro-1H-inden-5-yl)-2-oxoacetic acid (also referred to as Dihydroindene oxoacetic acid) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- CAS Number : 1878-58-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound has been explored in various studies. One notable method involves the reaction of 2-(2,3-dihydro-1H-inden-5-yl)acetic acid with oxidizing agents to yield the oxo derivative. The compound can be synthesized through a one-pot reaction involving aminoguanidine and appropriate α-keto acids under reflux conditions, achieving moderate yields .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures demonstrated IC₅₀ values ranging from 9 to 57 μM against HCT116 and HeLa cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 22 | HCT116 | 9 |
| Compound 23 | HeLa | 25 |
| Compound 25 | MCF7 | 25 |
The biological activity of this compound may be attributed to its ability to inhibit critical enzymes involved in metabolic pathways. Compounds with similar structures have been shown to target acetyl-CoA carboxylases (ACCs), which play a vital role in fatty acid metabolism and have been implicated in obesity and diabetes treatment .
Study on Metabolic Disorders
A study focused on the dual inhibition of ACCs and PPARs (Peroxisome Proliferator Activated Receptors) highlighted the therapeutic potential of compounds related to this compound. The findings suggested that these compounds could serve as effective agents for managing metabolic disorders by modulating lipid metabolism .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of related compounds revealed that modifications at specific positions significantly influenced their biological activity. For example, the introduction of various substituents on the phenyl ring at position 3 enhanced anticancer activity, demonstrating the importance of structural optimization in drug design .
Q & A
Q. How can researchers verify the purity and structural integrity of 2-(2,3-dihydro-1H-inden-5-yl)-2-oxoacetic acid when analytical data from vendors is unavailable?
Methodological Answer:
- Analytical Techniques : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.
- Mass Spectrometry : Employ high-resolution mass spectrometry (HRMS) to validate molecular weight and detect impurities.
- Cross-Validation : Compare experimental NMR and IR spectra with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to mitigate inhalation risks, especially given its potential acute toxicity (as indicated for structurally related compounds) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste channels .
Q. What synthetic strategies are effective for preparing derivatives of this compound?
Methodological Answer:
- Condensation Reactions : React the oxoacetic acid moiety with amines or hydrazines to form hydrazones or amides. Optimize pH and temperature to control regioselectivity.
- Functionalization of the Indene Core : Use electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce substituents. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How can vibrational spectroscopy and computational modeling elucidate the conformational stability of this compound?
Methodological Answer:
- Experimental Approach : Record FT-IR and FT-Raman spectra to identify characteristic vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹, C-H bending in the indene ring).
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational spectra and compare with experimental data. Analyze potential energy surfaces to identify stable conformers .
- Data Interpretation : Use GaussView or similar software to visualize normal modes and assign peaks with >95% confidence .
Q. What mechanistic insights can be gained from studying the acid-catalyzed keto-enol tautomerism of this compound?
Methodological Answer:
- Kinetic Studies : Monitor tautomerization rates via UV-Vis spectroscopy under varying pH (1–7) and temperatures (25–60°C).
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer pathways.
- Computational Analysis : Apply transition-state theory (TST) with DFT to map energy barriers and identify rate-determining steps .
Q. How does the electronic structure of this compound influence its reactivity in photochemical reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT to predict charge-transfer interactions. A smaller gap (~3–4 eV) suggests higher photoreactivity.
- Experimental Validation : Conduct UV-light-mediated reactions (e.g., [2+2] cycloadditions) and characterize products via X-ray crystallography or NMR .
Data Contradictions and Resolution
- Analytical Data Gaps : Sigma-Aldrich explicitly states that analytical data (e.g., HPLC, NMR) is not provided for this compound, requiring independent validation . Cross-referencing with spectroscopic studies on analogous indene-oxoacetic acids (e.g., indole derivatives) can guide methodology .
- Synthetic Route Discrepancies : While some studies propose acetic acid-mediated condensations , others emphasize solvent-free microwave-assisted synthesis for higher yields. Systematically compare reaction conditions (time, temperature, catalysts) to resolve inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
